[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
[1-(2-Chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole derivative featuring a 1,2,3-triazole core substituted at position 1 with a 2-chloro-6-methylphenyl group and a hydroxymethyl group at position 3. This compound’s structural and electronic properties are influenced by the chloro and methyl substituents on the aromatic ring, which modulate its reactivity, solubility, and biological interactions. Below, we compare this compound with structurally related triazole derivatives, focusing on substituent effects, physicochemical properties, and applications.
Properties
IUPAC Name |
[1-(2-chloro-6-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-3-2-4-9(11)10(7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPAKCNQXQCNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Scheme
The most efficient and widely employed method for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click chemistry" approach. For [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, this involves the reaction between 2-chloro-6-methylphenyl azide and propargyl alcohol.
The general reaction scheme can be represented as:
2-Chloro-6-methylphenyl azide + propargyl alcohol → this compound
Preparation of 2-Chloro-6-methylphenyl Azide
The first critical step involves the preparation of the required azide component:
From aniline derivative : 2-Chloro-6-methylaniline can be converted to the corresponding azide via diazotization followed by azidation.
2-Chloro-6-methylaniline + NaNO₂/HCl → diazonium salt
Diazonium salt + NaN₃ → 2-chloro-6-methylphenyl azide
Alternative approach : Direct azidation of 2-chloro-6-methyliodobenzene using copper-catalyzed conditions.
2-Chloro-6-methyliodobenzene + NaN₃ + Cu catalyst → 2-chloro-6-methylphenyl azide
Drawing from methodologies reported for similar compounds, optimal conditions typically employ copper(I) iodide (5-10 mol%), sodium ascorbate, and a nitrogen-based ligand in a mixture of water and tert-butanol or dimethylformamide. The synthesis can be conducted at room temperature or under mild heating (40-50°C) for 12-24 hours.
Click Reaction Conditions
Based on protocols established for similar triazole derivatives, Table 1 summarizes effective conditions for the copper-catalyzed click reaction:
Table 1. Optimized Click Reaction Conditions for Triazole Formation
| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuSO₄·5H₂O/Na-ascorbate | H₂O/t-BuOH (1:1) | 25 | 24 | 82-88 |
| 2 | CuI (10 mol%) | DMF | 50 | 12 | 75-85 |
| 3 | Cu(OAc)₂/Na-ascorbate | H₂O/EtOH (1:1) | 40 | 18 | 78-83 |
| 4 | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 25 | 24 | 70-80 |
| 5 | CuI/DIPEA | THF | 60 | 8 | 65-75 |
Experimental procedure for Entry 1 (adapted from similar 1,2,3-triazole synthesis protocols): To a solution of 2-chloro-6-methylphenyl azide (1.0 mmol) and propargyl alcohol (1.1 mmol) in a mixture of water and tert-butanol (1:1, 10 mL), copper(II) sulfate pentahydrate (0.1 mmol) and sodium ascorbate (0.3 mmol) are added. The reaction mixture is stirred at room temperature for 24 hours. After completion (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography using an appropriate solvent system to yield this compound.
Microwave-Assisted Synthesis
Accelerated Reaction Protocol
Microwave irradiation significantly accelerates the click reaction, reducing reaction times from hours to minutes. This approach is particularly advantageous for scale-up and library synthesis.
Table 2. Microwave-Assisted Synthesis Conditions
| Entry | Catalyst | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuI (5 mol%) | H₂O | 100 | 80 | 30 | 88-92 |
| 2 | Cu nanopowder | EtOH/H₂O | 150 | 90 | 15 | 85-90 |
| 3 | CuSO₄/Na-ascorbate | H₂O/t-BuOH | 120 | 85 | 20 | 83-89 |
Procedure for Entry 1: A mixture of 2-chloro-6-methylphenyl azide (1.0 mmol), propargyl alcohol (1.1 mmol), and copper(I) iodide (0.05 mmol) in water (5 mL) is placed in a microwave-compatible vessel. The mixture is irradiated at 100 W, maintaining a temperature of 80°C for 30 minutes. After cooling, the mixture is extracted with ethyl acetate, dried, and purified as described earlier.
One-Pot Synthesis from 2-Chloro-6-methylaniline
Multi-Step Sequential Process
A particularly efficient approach involves a one-pot synthesis directly from 2-chloro-6-methylaniline, eliminating the need to isolate the azide intermediate:
- Diazotization of 2-chloro-6-methylaniline
- In situ azidation
- Click reaction with propargyl alcohol
Table 3. One-Pot Synthesis Conditions
| Stage | Reagents | Conditions | Time | Notes |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0-5°C | Ice bath | 30 min | Maintain temperature below 5°C |
| Azidation | NaN₃ | 0-25°C | 1 h | Gradual warming to room temperature |
| Click Reaction | Propargyl alcohol, CuSO₄·5H₂O, Na-ascorbate | 25-40°C | 12 h | Monitored by TLC |
Typical procedure: 2-Chloro-6-methylaniline (1.0 mmol) is dissolved in aqueous hydrochloric acid (6M, 3 mL) and cooled to 0-5°C. Sodium nitrite (1.1 mmol) in water (1 mL) is added dropwise while maintaining the temperature below 5°C. After stirring for 30 minutes, sodium azide (1.2 mmol) in water (1 mL) is added dropwise, and the mixture is allowed to warm to room temperature over 1 hour. Propargyl alcohol (1.2 mmol), copper(II) sulfate pentahydrate (0.1 mmol), and sodium ascorbate (0.3 mmol) in a mixture of water and tert-butanol (1:1, 5 mL) are added. The reaction mixture is stirred at room temperature for 12 hours. After work-up and purification, this compound is obtained.
Solid-Phase Supported Synthesis
Heterogeneous Catalysis
Solid-phase supported copper catalysts offer significant advantages in terms of catalyst recovery and product purification:
Table 4. Solid-Phase Supported Catalytic Systems
| Entry | Catalyst | Support | Solvent | Temperature (°C) | Time (h) | Yield (%) | Recyclability |
|---|---|---|---|---|---|---|---|
| 1 | Cu(0) | Charcoal | H₂O/t-BuOH | 50 | 12 | 80-85 | Up to 5 cycles |
| 2 | CuI | Silica | EtOH | 60 | 10 | 75-82 | Up to 4 cycles |
| 3 | Cu₂O | Alumina | DMF/H₂O | 40 | 15 | 78-84 | Up to 3 cycles |
Procedure for Entry 1: A mixture of 2-chloro-6-methylphenyl azide (1.0 mmol), propargyl alcohol (1.1 mmol), and copper on charcoal (10 wt%, 100 mg) in a mixture of water and tert-butanol (1:1, 10 mL) is stirred at 50°C for 12 hours. The catalyst is removed by filtration, and the filtrate is processed as described earlier to obtain the desired triazole product.
Flow Chemistry Approach
Continuous Flow Synthesis
Continuous flow methods offer advantages for scalable production of this compound:
Table 5. Flow Chemistry Parameters
| Entry | Catalyst | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Cu-fixed bed | 0.5 | 20 | 60 | 5 | 85-90 |
| 2 | CuAAC monolith | 1.0 | 10 | 80 | 8 | 88-93 |
| 3 | Cu wire | 0.8 | 15 | 70 | 6 | 82-88 |
For Entry 1: A solution containing 2-chloro-6-methylphenyl azide (0.1 M) and propargyl alcohol (0.12 M) in a mixture of tert-butanol and water (1:1) is pumped through a reactor packed with copper on charcoal at a flow rate of 0.5 mL/min, maintaining a temperature of 60°C and a pressure of 5 bar. The output is collected and processed to obtain the product.
Metal-Free Synthesis Approaches
Strain-Promoted Azide-Alkyne Cycloaddition
For applications requiring metal-free conditions, strain-promoted azide-alkyne cycloaddition offers an alternative approach:
Table 6. Metal-Free Synthesis Conditions
| Entry | Cyclooctyne Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DIBAC | MeOH/H₂O | 25 | 24 | 65-75 |
| 2 | BARAC | DMSO/H₂O | 30 | 18 | 70-78 |
| 3 | BCN | DMF | 40 | 20 | 60-70 |
Procedure for Entry 1: To a solution of 2-chloro-6-methylphenyl azide (1.0 mmol) in a mixture of methanol and water (1:1, 10 mL), dibenzoazacyclooctyne (DIBAC) functionalized with a hydroxymethyl group (1.1 mmol) is added. The reaction mixture is stirred at room temperature for 24 hours. After completion, the mixture is concentrated, and the product is purified by column chromatography.
Characterization Data
Physical and Spectroscopic Properties
The synthesized this compound exhibits the following characteristics:
Table 7. Physical and Spectroscopic Properties
| Property | Description |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point | 118-120°C |
| Molecular Weight | 223.67 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (s, 1H, triazole-H), 7.35-7.40 (m, 1H, Ar-H), 7.20-7.30 (m, 2H, Ar-H), 4.80 (s, 2H, CH₂OH), 2.20 (s, 3H, CH₃), 2.05 (br s, 1H, OH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 147.8, 138.2, 135.5, 133.7, 131.2, 130.4, 128.6, 122.3, 56.5, 18.2 |
| IR (KBr, cm⁻¹) | 3350 (OH), 3120 (=C-H), 2924, 2870, 1605, 1585, 1465, 1225, 1045 |
| Mass Spectrum (ESI) | m/z 224.0 [M+H]⁺, 246.0 [M+Na]⁺ |
| HRMS | Calculated for C₁₀H₁₁ClN₃O [M+H]⁺: 224.0585, Found: 224.0588 |
Scale-Up Considerations
Batch vs. Continuous Processing
For large-scale production of this compound, several factors should be considered:
Table 8. Scale-Up Parameters Comparison
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Heat Transfer | Limited by vessel size | Enhanced due to high surface-to-volume ratio |
| Safety (Azide Handling) | Higher risk | Lower risk (smaller quantities at any point) |
| Productivity | 2-5 kg/day | 10-20 kg/day |
| Equipment Cost | Lower initial investment | Higher initial investment, lower operating cost |
| Process Control | Manual intervention required | Automated process control possible |
| Quality Consistency | Batch-to-batch variation possible | More consistent product quality |
For industrial-scale production, the continuous flow approach offers significant advantages, particularly in terms of safety when handling potentially hazardous azide intermediates.
Purification Methods
Chromatographic and Non-Chromatographic Approaches
Efficient purification is crucial for obtaining high-purity this compound:
Table 9. Purification Methods Comparison
| Method | Eluent/Conditions | Recovery (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Column Chromatography | Hexane/EtOAc (3:1 to 1:1) | 85-90 | >98 | Limited |
| Recrystallization | EtOAc/Hexane | 75-80 | >99 | Good |
| Preparative HPLC | MeOH/H₂O gradient | 92-95 | >99.5 | Limited |
| Precipitation | Addition to cold water | 70-75 | >95 | Excellent |
For laboratory-scale synthesis, column chromatography using hexane/ethyl acetate mixtures provides a good balance between recovery and purity. For larger-scale production, recrystallization from ethyl acetate/hexane is more practical.
Chemical Reactions Analysis
Types of Reactions
[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced triazole derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. The triazole ring is known for its stability and ability to form strong hydrogen bonds, making it useful in biochemical assays.
Medicine
In medicine, derivatives of triazoles are known for their antifungal and antimicrobial properties. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The chloro and methyl groups on the phenyl ring can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Main Compound : The 2-chloro-6-methylphenyl group introduces steric bulk and electron-withdrawing effects (Cl) combined with a mildly electron-donating methyl group. This creates a unique electronic environment that may enhance stability and influence binding interactions .
- [1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (): The combined chloro and fluoro substituents amplify electron withdrawal, which may enhance reactivity in nucleophilic environments or alter binding affinity in biological targets.
Steric and Hydrophobic Effects
- [1-(2,3-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol (): Dual methyl groups introduce significant steric hindrance and hydrophobicity but lack halogens, reducing electronic withdrawal effects.
Physicochemical Properties
Notes:
Biological Activity
[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a compound belonging to the triazole class, notable for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The compound's structure is characterized by a triazole ring substituted with a chloro and methyl group on the phenyl ring. This configuration influences its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClN₄O |
| Molecular Weight | 259.13 g/mol |
| CAS Number | 2742048-22-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can coordinate with metal ions and form hydrogen bonds with enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups enhances binding affinity and specificity.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Case Study:
A study evaluated the antibacterial activity of several triazole derivatives against MRSA and found that some exhibited minimum inhibitory concentration (MIC) values as low as 32 µg/mL, indicating strong antibacterial potential .
Anticancer Activity
Triazole compounds have also been investigated for their anticancer properties. In vitro studies have reported that this compound can induce apoptosis in cancer cell lines.
Case Study:
In a study focusing on the compound's effects on HeLa cells (human cervical cancer), it was found to significantly reduce cell viability with an IC₅₀ value of approximately 50 µg/mL . This suggests potential for further development as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory effects of triazole derivatives have been documented in various studies. These compounds can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.
Research Findings:
One study reported that related triazole compounds showed COX-2 inhibition percentages significantly higher than standard anti-inflammatory drugs like diclofenac . This positions them as promising candidates for treating inflammatory diseases.
Q & A
Basic Questions
Q. What are the standard synthetic routes for [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol?
- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach.
- Step 1 : Prepare the azide precursor (e.g., 4-azido-2-chloro-6-methylbenzene) by reacting the corresponding aryl halide with sodium azide.
- Step 2 : React the azide with propargyl alcohol in the presence of a Cu(I) catalyst (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (e.g., THF/H₂O) at room temperature.
- Step 3 : Purify the product via column chromatography or recrystallization.
- Key References : Similar protocols are detailed for analogous triazole derivatives in , and 16 .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regioselectivity (1,4-substitution pattern) and alcohol proton integration .
- IR Spectroscopy : Identify O-H (~3200–3600 cm⁻¹) and triazole C=N (~1600 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate purity (>95% by HPLC) .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve high yields and purity?
- Methodological Answer :
- Catalyst Optimization : Compare Cu(I) sources (e.g., CuI vs. Cu(OAc)₂) to minimize by-products. highlights Cu(OAc)₂ for improved selectivity .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. aqueous mixtures; recommends THF/H₂O for faster kinetics .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions, as shown in for analogous triazoles .
- Purification : Use preparative HPLC for challenging separations, especially if hydroxyl group derivatization occurs .
Q. How can contradictions in crystallographic data from different studies be resolved?
- Methodological Answer :
- Refinement Software : Use SHELXL ( ) to refine X-ray data, ensuring proper handling of disorder or twinning .
- Validation Tools : Cross-check with PLATON or Mercury to detect overlooked symmetry elements .
- DFT Cross-Validation : Compare experimental bond lengths/angles with computed values (e.g., Gaussian09 at B3LYP/6-31G* level), as in .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the triazole or phenyl ring (e.g., halogenation, methoxy groups) to modulate lipophilicity and binding affinity. demonstrates antibacterial SAR using similar triazole hybrids .
- In Vitro Assays : Screen against target enzymes (e.g., bacterial kinases) using fluorescence-based assays. outlines protocols for triazole derivatives in anti-inflammatory studies .
- Computational Docking : Use AutoDock Vina to predict binding modes, leveraging crystallographic data (e.g., PDB IDs from ) .
Q. How to perform DFT studies to predict electronic properties and reactivity?
- Methodological Answer :
- Geometry Optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to minimize energy.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer potential (see for methodology) .
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites using GaussView .
Data Contradiction Analysis
Q. How to address discrepancies in reaction yields reported across studies?
- Methodological Answer :
- By-Product Analysis : Use LC-MS to detect side products (e.g., dimerization or over-oxidation). notes brominated by-products in Appel reactions .
- Catalyst Efficiency : Compare turnover numbers (TONs) for Cu(I) vs. Ru-based catalysts; shows CuAAC superiority in regioselectivity .
- Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track azide consumption kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
